molecular formula C10H6ClN3O B2657281 3-Chloro-4-cyano-N-(cyanomethyl)benzamide CAS No. 1645438-19-2

3-Chloro-4-cyano-N-(cyanomethyl)benzamide

Cat. No.: B2657281
CAS No.: 1645438-19-2
M. Wt: 219.63
InChI Key: HNAXXCHCGILGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-cyano-N-(cyanomethyl)benzamide is an organic compound with the molecular formula C10H6ClN3O It is characterized by the presence of a chloro group, a cyano group, and a cyanomethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-cyano-N-(cyanomethyl)benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyano-N-(cyanomethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Condensation Reactions: The cyano groups can participate in condensation reactions to form heterocyclic compounds.

    Reduction Reactions: The cyano groups can be reduced to amines under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Condensation Reactions: Reagents like hydrazine or hydroxylamine can facilitate the formation of heterocycles.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides.

    Condensation Reactions: Products include various heterocyclic compounds.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

3-Chloro-4-cyano-N-(cyanomethyl)benzamide has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-cyano-N-(cyanomethyl)benzamide involves its interaction with specific molecular targets. The cyano groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-bis(cyanomethyl)benzamide
  • 4-Chloro-N-cyanomethyl-benzamide
  • N,N-bis-cyanomethyl-3-methyl-benzamide

Uniqueness

3-Chloro-4-cyano-N-(cyanomethyl)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of both cyano and chloro groups provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

3-chloro-4-cyano-N-(cyanomethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-9-5-7(1-2-8(9)6-13)10(15)14-4-3-12/h1-2,5H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAXXCHCGILGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC#N)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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